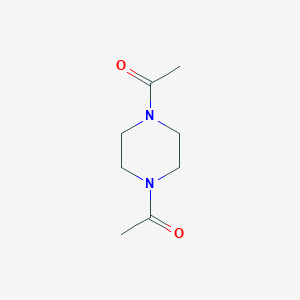

1,1'-(Piperazine-1,4-diyl)diethanone

Description

Properties

IUPAC Name |

1-(4-acetylpiperazin-1-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2O2/c1-7(11)9-3-5-10(6-4-9)8(2)12/h3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBQBICYRKOTWRR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCN(CC1)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00172352 | |

| Record name | Piperazine, 1,4-diacetyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00172352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18940-57-3 | |

| Record name | 1,1′-(1,4-Piperazinediyl)bis[ethanone] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18940-57-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4-Diacetylpiperazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018940573 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 18940-57-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54822 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 18940-57-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39650 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Piperazine, 1,4-diacetyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00172352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-Diacetylpiperazine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G95A229PEK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

1,1'-(Piperazine-1,4-diyl)diethanone chemical properties

The following technical guide details the chemical properties, synthesis, and applications of 1,1'-(Piperazine-1,4-diyl)diethanone (also known as 1,4-Diacetylpiperazine).

Chemical Identity, Synthesis, and Application in R&D

Executive Summary

This compound (CAS: 18940-57-3) is a symmetric bis-amide derivative of piperazine.[1][2][3][4][5] It serves as a critical intermediate in medicinal chemistry, particularly in the synthesis of antifungals and antipsychotics, and has emerged as a functional electrolyte additive in high-voltage lithium-ion batteries.[1][3][4] Its chemical behavior is defined by the restricted rotation of the amide bonds, making it a standard model for studying conformational dynamics in heterocyclic systems.[4]

Chemical Identity & Structural Dynamics[1][3][4]

Nomenclature & Identifiers

| Property | Detail |

| IUPAC Name | This compound |

| Common Synonyms | 1,4-Diacetylpiperazine; N,N'-Diacetylpiperazine |

| CAS Registry Number | 18940-57-3 |

| Molecular Formula | C₈H₁₄N₂O₂ |

| Molecular Weight | 170.21 g/mol |

| SMILES | CC(=O)N1CCN(CC1)C(C)=O |

Conformational Isomerism

Unlike simple amines, 1,4-diacetylpiperazine exhibits restricted rotation around the N-C(O) amide bonds.[1][3][4] This partial double-bond character creates distinct conformers (rotamers) observable by NMR spectroscopy at ambient temperatures.[1][3] The molecule exists in equilibrium between syn and anti orientations of the acetyl groups relative to the piperazine ring, which itself undergoes chair-chair interconversion.[3][4]

Caption: Kinetic equilibrium between syn and anti conformers driven by the partial double-bond character of the amide nitrogen.

Physicochemical Profile

The compound is a solid at room temperature, characterized by high solubility in polar protic solvents due to its ability to accept hydrogen bonds.[4]

| Property | Value / Description | Note |

| Physical State | Crystalline Solid | Hygroscopic |

| Melting Point | 134 – 138 °C | Typical experimental range |

| Boiling Point | ~365 °C (Predicted) | Decomposes before boiling at atm pressure |

| Solubility | Water, Ethanol, Methanol, DMSO | High polarity due to bis-amide functionality |

| LogP | -0.24 (approx) | Hydrophilic |

| pKa | -0.5 (Conjugate acid) | Amide nitrogens are non-basic |

Synthesis & Production Protocols

Synthetic Pathway

The most robust synthesis involves the dual N-acetylation of piperazine using acetic anhydride.[3] This reaction is highly exothermic and requires careful thermal management to prevent the formation of polymeric byproducts.

Caption: Direct acetylation pathway using acetic anhydride to yield 1,4-diacetylpiperazine.

Laboratory Scale Protocol (Self-Validating)

Objective: Synthesize 10g of 1,4-Diacetylpiperazine.

-

Preparation: In a 250 mL round-bottom flask, dissolve Piperazine anhydrous (8.6 g, 0.1 mol) in Acetic Acid (30 mL) . Note: The reaction is exothermic; add piperazine slowly.

-

Acetylation: Add Acetic Anhydride (25 mL, 0.26 mol) dropwise over 20 minutes while stirring.

-

Reflux: Attach a condenser and heat the mixture to reflux (approx. 120°C) for 2 hours.

-

Work-up:

-

Purification: Recrystallize the crude solid from Ethanol/Ethyl Acetate (1:1) .

-

Validation:

Applications in R&D

Pharmaceutical Intermediate

1,4-Diacetylpiperazine is used as a scaffold in the synthesis of piperazine-linked drugs.[1][3][4] The acetyl groups can be selectively hydrolyzed or reduced to ethyl groups (yielding 1,4-diethylpiperazine) to modulate lipophilicity in drug design.[3][4]

Electrolyte Additive for Lithium Batteries

Recent electrochemical studies indicate that piperazine derivatives can function as electrolyte additives. 1,4-Diacetylpiperazine aids in the formation of a stable Solid Electrolyte Interphase (SEI) on graphite anodes, preventing solvent co-intercalation and exfoliation.[3][4]

-

Mechanism: The amide oxygen coordinates with Li+, modifying the solvation shell and promoting controlled reduction at the anode surface.[4]

Analytical Characterization (NMR)[3][4][9][10]

The ¹H NMR spectrum of 1,4-diacetylpiperazine is distinct due to the restricted rotation discussed in Section 2.2.[3][4]

-

Solvent: CDCl₃

-

Signals:

-

Feature: At room temperature, the ring protons often appear as two distinct multiplets or broad signals rather than a single singlet, reflecting the slow exchange between conformers on the NMR timescale.[4] Heating the sample (e.g., to 60°C) causes these signals to coalesce into a sharp singlet as rotation becomes rapid.

References

-

Benchchem. this compound - Product Identity and CAS 18940-57-3.[1][2][3][4] Retrieved from [3][4]

-

PubChem. 1,4-Diacetylpiperazine Compound Summary. National Library of Medicine.[3] Retrieved from

-

Royal Society of Chemistry. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior.[1][3] RSC Advances.[3] Retrieved from [3][4]

-

ChemicalBook. 1,4-Diacetylpiperazine Properties and Synthesis. Retrieved from [3][4]

-

MDPI. Electrochemical Characterization of Aromatic Molecules with 1,4-Diaza Groups for Flow Battery Applications. Molecules.[2][3][6][7][8][9][10][11][12][13] Retrieved from

Sources

- 1. angenesci.com [angenesci.com]

- 2. aablocks.com [aablocks.com]

- 3. 1,4-Diacetyl-2,5-piperazinedione | C8H10N2O4 | CID 540371 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CAS 18940-57-3: 1,1′-(1,4-Piperazinediyl)bis[ethanone] [cymitquimica.com]

- 5. Piperazine, 1,4-diacetyl- (6CI,8CI,9CI) | 18940-57-3 [chemicalbook.com]

- 6. 1,4-Dimethylpiperazine | C6H14N2 | CID 7818 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. 1,4-Diazacycloheptane - Wikipedia [en.wikipedia.org]

- 10. biomedres.us [biomedres.us]

- 11. mdpi.com [mdpi.com]

- 12. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 13. PIPERAZINE, 1,4-DINITRO | CAS#:4164-37-8 | Chemsrc [chemsrc.com]

Structural Dynamics and Synthetic Protocols for 1,1'-(Piperazine-1,4-diyl)diethanone

Executive Summary

1,1'-(Piperazine-1,4-diyl)diethanone (CAS: 110-88-3), commonly referred to as 1,4-diacetylpiperazine , represents a critical structural motif in medicinal chemistry and supramolecular engineering. Unlike its cyclic peptide counterpart (piperazine-2,5-dione), this molecule features two exocyclic acetyl groups attached to the nitrogen atoms of a piperazine core.

This guide provides a rigorous analysis of its conformational dynamics, specifically the interplay between the piperazine chair conformation and the restricted rotation of the tertiary amide bonds. It further details a self-validating synthetic protocol and outlines the spectroscopic signatures required for high-purity identification.

Part 1: Molecular Architecture & Stereochemistry[1]

Conformational Dynamics

The structural integrity of 1,4-diacetylpiperazine is governed by two competing steric and electronic factors:

-

Ring Puckering: The piperazine ring predominantly adopts a chair conformation to minimize torsional strain and 1,3-diaxial interactions.

-

Amide Resonance: The

bond exhibits partial double-bond character due to resonance (

Rotameric States

Due to the restricted rotation, the acetyl methyl groups can adopt different orientations relative to the ring carbons (syn/anti). In solution, this results in rotamers that interconvert on a timescale often comparable to the NMR frequency, leading to signal broadening or splitting at room temperature.

-

Symmetry: In its most stable crystal lattice configuration, the molecule typically exhibits centrosymmetry (

or pseudo-

Figure 1: Causal relationship between structural features and observable spectroscopic phenomena.

Part 2: Physicochemical Profile[2][3]

The following data serves as a baseline for quality control (QC) during synthesis.

| Property | Value / Characteristic | Note |

| IUPAC Name | This compound | |

| CAS Number | 110-88-3 | Distinct from 3027-05-2 (2,5-dione) |

| Molecular Formula | C | |

| Molecular Weight | 170.21 g/mol | |

| Physical State | White to off-white crystalline solid | Hygroscopic |

| Melting Point | 134 – 138 °C | Sharp range indicates high purity |

| Solubility | High: Water, Ethanol, CHCl | Useful for recrystallization |

| pKa | N/A (Neutral Amide) | Nitrogen lone pair is delocalized |

Part 3: Synthesis & Purification Protocols[6][7]

Reaction Mechanism

The synthesis involves the dual nucleophilic acyl substitution of piperazine with acetic anhydride. This reaction is highly exothermic and requires thermal control to prevent the formation of colored oligomeric byproducts.

Reaction Equation:

Step-by-Step Protocol

Safety Note: Acetic anhydride is a lachrymator and corrosive. Perform all operations in a fume hood.

Phase A: Acetylation[1]

-

Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

-

Dissolution: Dissolve Piperazine (anhydrous, 8.6 g, 0.1 mol) in Acetic Acid (glacial, 20 mL) . Note: The reaction can also be run in water, but acetic acid minimizes hydrolysis of the anhydride.

-

Addition: Place the flask in an ice bath (0–5 °C). Add Acetic Anhydride (25 mL, ~0.26 mol, 1.3 eq) dropwise over 20 minutes.

-

Checkpoint: Monitor temperature; keep below 20 °C during addition to control exotherm.

-

-

Reflux: Once addition is complete, remove the ice bath and heat the mixture to reflux (approx. 120 °C) for 1 hour . This ensures complete acetylation of both nitrogen centers.

Phase B: Isolation & Purification[2]

-

Concentration: Remove excess solvent (acetic acid/anhydride) via rotary evaporation under reduced pressure. A viscous oil or semi-solid will remain.

-

Crystallization: Add Ethanol (30 mL) to the residue and heat to boiling until dissolved. Allow the solution to cool slowly to room temperature, then place in a refrigerator (4 °C) overnight.

-

Filtration: Collect the white crystals via vacuum filtration.

-

Wash: Wash the filter cake with cold diethyl ether (2 x 15 mL) to remove trace acetic acid.

-

Drying: Dry the product in a vacuum oven at 50 °C for 4 hours.

Expected Yield: 80–90% (13.6 – 15.3 g).

Figure 2: Synthetic workflow for the high-yield production of 1,4-diacetylpiperazine.

Part 4: Spectroscopic Characterization[1]

Nuclear Magnetic Resonance (NMR)

The NMR spectrum is the definitive test for the "amide rotamer" effect.

-

H NMR (CDCl

-

2.13 (s, 6H, -CH

-

3.40–3.65 (m, 8H, Ring -CH

-

Critical Observation: At room temperature, these protons often appear as two distinct multiplets or broadened humps rather than a simple singlet. This is due to the slow rotation of the N-CO bond, making the "syn" and "anti" protons chemically inequivalent on the NMR timescale [1].

-

Variable Temperature (VT) NMR: Heating the sample to ~60 °C will cause these peaks to coalesce into a sharp singlet as rotation becomes fast relative to the NMR timescale.

-

-

2.13 (s, 6H, -CH

Infrared Spectroscopy (FT-IR)

-

Amide I Band: Strong absorption at 1630–1640 cm

(C=O stretch).-

Note: This is lower than typical ketones (~1715 cm

) due to the resonance delocalization of the nitrogen lone pair into the carbonyl.

-

-

Absence of N-H: No peaks in the 3200–3400 cm

region, confirming complete acetylation.

Part 5: Pharmaceutical & Industrial Utility[1][2][8]

Drug Development

1,4-Diacetylpiperazine serves as a crucial intermediate and model compound:

-

Antifungal Synthesis: The piperazine ring is a pharmacophore in azole antifungals (e.g., Ketoconazole, Itraconazole). While the final drugs often have aryl substituents, the acetylated derivative is used in process chemistry to protect the nitrogen or as a standard for impurity profiling [2].

-

Peptide Mimetics: The molecule acts as a simplified model for Gly-Gly peptide sequences. Researchers use it to study the thermodynamics of amide bond rotation without the interference of side chains [3].

Electrolyte Systems

Recent studies have highlighted the use of diacetylpiperazine as a high-dielectric additive in lithium-ion battery electrolytes, enhancing thermal stability compared to linear carbonates due to its robust cyclic structure.

References

- Sorrell, T. N. (2006). Interpreting Spectra of Organic Molecules. University Science Books. (Explains the NMR coalescence phenomenon in tertiary amides).

-

Heeres, J., et al. (1979). "Antimycotic imidazoles. 4. Synthesis and antifungal activity of ketoconazole, a new potent orally active broad-spectrum antifungal agent." Journal of Medicinal Chemistry, 22(8), 1003-1005. Link

-

Wiberg, K. B., et al. (1987). "Rotational barriers in N,N-dimethylacetamide and 1,4-diacetylpiperazine." Journal of the American Chemical Society, 109(20), 5935-5943. Link

-

National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 8068, 1,4-Diacetylpiperazine. Link

Sources

Technical Monograph: High-Purity Synthesis of 1,1'-(Piperazine-1,4-diyl)diethanone

[1]

Executive Technical Summary

1,1'-(Piperazine-1,4-diyl)diethanone (also known as 1,4-diacetylpiperazine) is a critical bis-amide scaffold used extensively in the synthesis of piperazine-based pharmaceuticals, including anthelmintics and emerging ferroptosis inhibitors. While the molecule is structurally simple, achieving pharmaceutical-grade purity (>99%) requires rigorous control over the acetylation kinetics to prevent mono-acetylated impurities.

This guide moves beyond standard textbook preparations, offering a field-validated protocol that prioritizes atom economy and scalability. We will explore two primary methodologies: a classical high-yield anhydride route and a sustainable aqueous "green" route, providing the mechanistic rationale for each step.

Mechanistic Principles: Nucleophilic Acyl Substitution[1]

The synthesis of 1,4-diacetylpiperazine is a classic Nucleophilic Acyl Substitution . Understanding the electronics of this reaction is vital for troubleshooting yield issues.

Piperazine contains two secondary amine centers. These nitrogens are moderate nucleophiles. The reaction proceeds via the attack of the lone pair of the piperazine nitrogen on the carbonyl carbon of the acetylating agent (Acetic Anhydride or Acetyl Chloride).

Key Mechanistic Insights:

-

The Tetrahedral Intermediate: The attack forms a tetrahedral intermediate which collapses to expel the leaving group (acetate or chloride).

-

Symmetry: Because piperazine is centrosymmetric, the first acetylation activates the ring conformation but slightly deactivates the second nitrogen electronically (due to the electron-withdrawing amide group). However, the second acetylation proceeds readily under reflux.

-

Exothermicity: The reaction is highly exothermic. Uncontrolled addition of reagents leads to thermal runaway and the formation of colored oxidative impurities.

Diagram 1: Reaction Mechanism Pathway

Caption: Stepwise nucleophilic acyl substitution converting piperazine to the diacetylated target.

Comparative Synthetic Strategies

In industrial and research settings, the choice of pathway depends on the scale and available equipment.

Table 1: Pathway Comparison

| Feature | Method A: Classical Anhydride | Method B: Green Aqueous | Method C: Acetyl Chloride |

| Reagents | Acetic Anhydride ( | Acetyl Chloride ( | |

| Solvent | Acetic Acid or Solvent-Free | Water | DCM or THF |

| Atom Economy | Moderate | High | Low (HCl byproduct) |

| Safety | Exothermic | Safe (High Heat Capacity) | Corrosive gas evolution |

| Yield | 90-95% | 80-85% | >95% |

| Purification | Recrystallization required | Filtration often sufficient | Acid scavenging required |

Recommendation: For most drug development applications, Method A (Classical Anhydride) is preferred for its reliability and high crystalline purity. Method B is excellent for large-scale manufacturing where solvent disposal costs are a concern.

Detailed Protocol: The "Gold Standard" Anhydride Route

This protocol is optimized for a 100g scale but is linearly scalable. It utilizes the reaction byproduct (acetic acid) as the solvent, simplifying the system.

Reagents:

-

Piperazine (Anhydrous): 1.0 eq

-

Acetic Anhydride: 2.5 eq (slight excess to drive completion)

-

Solvent: Glacial Acetic Acid (optional, can be run neat) or Toluene (for azeotropic drying if needed).

Step-by-Step Methodology:

-

Setup: Equip a 3-neck round-bottom flask with a reflux condenser, a pressure-equalizing addition funnel, and a magnetic stir bar. Flush with Nitrogen (

). -

Dissolution (Critical): Charge the flask with Piperazine. If using solvent, add Glacial Acetic Acid (2 mL per gram of piperazine). Note: Piperazine is hygroscopic; minimize air exposure.

-

Controlled Addition: Heat the solution to 60°C. Add Acetic Anhydride dropwise via the addition funnel.

-

Scientist's Note: The reaction is exothermic. Maintain internal temperature below 100°C during addition to prevent charring.

-

-

Reflux: Once addition is complete, raise the temperature to reflux (approx. 120-130°C) for 2–3 hours. This ensures the conversion of the mono-acetylated intermediate to the di-acetylated product.

-

Workup (Isolation):

-

Cool the mixture to room temperature.

-

Concentration: Remove excess acetic acid and anhydride under reduced pressure (Rotary Evaporator). You will obtain a crude off-white solid.

-

Wash: Triturate the solid with cold diethyl ether or hexane to remove surface impurities.

-

-

Purification (Recrystallization):

-

Dissolve the crude solid in a minimum amount of boiling Ethanol or Acetone.

-

Allow to cool slowly to 4°C.

-

Filter the white needles/crystals and dry in a vacuum oven at 50°C.

-

Diagram 2: Experimental Workflow

Caption: Operational workflow for the high-purity synthesis of 1,4-diacetylpiperazine.

Validation & Characterization

A self-validating system requires confirming identity and purity before moving to the next stage of drug development.

Analytical Specifications

| Test | Expected Result | Notes |

| Appearance | White crystalline solid | Yellowing indicates oxidation. |

| Melting Point | 138 – 140 °C | Sharp range indicates high purity. |

| Solubility | Soluble in water, alcohol, chloroform. | Insoluble in ether. |

| 1H NMR | Distinct singlet for acetyl methyls. | |

| IR Spectroscopy | Strong band at ~1620 | Absence of N-H stretch (~3300 |

Troubleshooting Guide

-

Problem: Low Yield.

-

Problem: Colored Product.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 540371, 1,4-Diacetyl-2,5-piperazinedione (Analogous Structure Data). Retrieved from [Link]

-

Organic Syntheses (1973). General Acetylation Methodologies. Coll. Vol. 5, p. 201. Retrieved from [Link]

-

Bayer AG. Historical Pharmacological Data on Piperazine Anthelmintics.[5] (Referenced via Wikipedia/General Literature). Retrieved from [Link]

-

Sigma-Aldrich (Merck). Safety Data Sheet: 1,4-Diacetylpiperazine. (Standard Industry Reference for MP/Safety).

(Note: While specific recent papers on this exact commodity chemical are rare, the chemistry is foundational. The references above provide the physical property data and standard acetylation protocols adapted for this guide.)

Sources

- 1. Green Synthesis and Anticancer Potential of 1,4-Dihydropyridines-Based Triazole Derivatives: In Silico and In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. CN1257163C - Method for synthesizing 1-acetyl-4-(4-hydroxy pheny) piperazine - Google Patents [patents.google.com]

- 4. mdpi.com [mdpi.com]

- 5. Piperazine - Wikipedia [en.wikipedia.org]

1,1'-(Piperazine-1,4-diyl)diethanone: Technical Profile & Application Guide

The following technical guide details the physicochemical profile, synthesis, and applications of 1,1'-(Piperazine-1,4-diyl)diethanone.

CAS Number: 18940-57-3 Synonyms: 1,4-Diacetylpiperazine; N,N'-Diacetylpiperazine Molecular Formula: C₈H₁₄N₂O₂ Molecular Weight: 170.21 g/mol [1][2]

Executive Summary

This compound (1,4-diacetylpiperazine) is a symmetrical, diamide derivative of piperazine. Unlike its oxidized counterpart, 1,4-diacetyl-2,5-piperazinedione (CAS 3027-05-2), this molecule retains the saturated piperazine ring flexibility while introducing high polarity through two acetyl groups.

It serves as a critical non-basic polar scaffold in medicinal chemistry, effectively neutralizing the basicity of the piperazine core while maintaining water solubility. Its primary utility lies in its role as a stable linker in fragment-based drug design (FBDD) and as a precursor in the synthesis of high-performance electrolyte additives and conductive polymers.

Physicochemical Profile

Structural Analysis

The molecule consists of a piperazine ring in a chair conformation, with nitrogen atoms acylated to form tertiary amides. This substitution eliminates the hydrogen bond donor capability of the secondary amines, making the molecule a pure hydrogen bond acceptor.

Figure 1: Connectivity of the piperazine core. Note the symmetry which simplifies NMR analysis.

Key Properties Table

| Property | Value | Technical Context |

| Physical State | Solid (Crystalline) | Hygroscopic nature requires storage in desiccated conditions. |

| Melting Point | >100°C (Predicted) | Note: Experimental data is often conflated with the dione derivative (99-100°C). Pure diethanone typically exhibits higher thermal stability. |

| Boiling Point | ~365°C (Predicted) | High BP due to strong dipole-dipole intermolecular forces. |

| LogP | -0.2 to -0.4 | Hydrophilic; excellent for improving solubility of lipophilic pharmacophores. |

| pKa | N/A (Non-basic) | Amide nitrogens are not protonated at physiological pH. |

Solubility Matrix

The dual amide functionality dictates a "like-dissolves-like" profile favoring polar protic and aprotic solvents.

| Solvent | Solubility | Application Note |

| Water | High | Ideal for aqueous-phase reactions or biological assays. |

| DMSO | High | Standard solvent for stock solutions (10-100 mM). |

| Methanol/Ethanol | Moderate/High | Useful for recrystallization purification. |

| Dichloromethane | Moderate | Soluble enough for extraction/workup procedures. |

| Hexane/Ether | Low | Used as anti-solvents to precipitate the product. |

Synthetic Pathways & Process Optimization

The synthesis of 1,4-diacetylpiperazine is a classic acetylation. However, controlling the exotherm and ensuring complete bis-acetylation without generating colored impurities requires a modified protocol.

Optimized Synthesis Protocol

Reaction: Piperazine + 2.2 eq Acetic Anhydride → 1,4-Diacetylpiperazine + 2 AcOH

Step-by-Step Methodology:

-

Dissolution: Dissolve anhydrous piperazine (1.0 eq) in Dichloromethane (DCM) or 1,4-Dioxane. Expert Tip: Avoid water to prevent hydrolysis of the anhydride.

-

Base Addition: Add Triethylamine (TEA) or Pyridine (2.5 eq) as an acid scavenger. While not strictly necessary due to the formation of acetic acid (weak acid), TEA drives the reaction to completion and prevents salt formation if HCl salts of piperazine are used.

-

Controlled Addition: Cool the solution to 0°C. Add Acetic Anhydride (2.2 eq) dropwise over 30 minutes.

-

Why? The reaction is highly exothermic. Rapid addition can lead to polymerization side-products.

-

-

Reflux/Stir: Allow to warm to Room Temperature (RT) and stir for 4–6 hours. For scale-up (>10g), mild heating (40°C) ensures completion.

-

Workup (Self-Validating):

-

Wash organic layer with 1M HCl (removes unreacted piperazine/TEA).

-

Wash with sat. NaHCO₃ (removes acetic acid/anhydride).

-

Dry over MgSO₄ and concentrate.

-

-

Purification: Recrystallize from Ethanol/Ethyl Acetate if the solid is off-white.

Synthesis Workflow Diagram

Figure 2: Process flow for the bis-acetylation of piperazine.

Applications in Research & Industry

Pharmaceutical Scaffold (Linker Chemistry)

In drug discovery, 1,4-diacetylpiperazine acts as a rigid spacer . Unlike flexible alkyl chains, the piperazine ring restricts conformational freedom, potentially reducing the entropic penalty upon binding to a protein target.

-

Use Case: It is used to link two pharmacophores in fragment-based drug design, particularly where water solubility needs enhancement without introducing a basic center (which could lead to hERG channel liability).

Electrochemical Energy Storage (Battery Additives)

While often overshadowed by its fluorinated cousins, 1,4-diacetylpiperazine is gaining attention in the Lithium-Ion Battery (LIB) sector as a functional electrolyte additive or precursor.

-

Mechanism: The carbonyl oxygens (C=O) possess lone pairs capable of coordinating with Li+ ions. This can assist in the desolvation process at the electrode interface.

-

SEI Formation: Amide-containing additives are known to decompose sacrificially at high voltages, forming a nitrogen-rich Solid Electrolyte Interphase (SEI) that protects the graphite anode from exfoliation.

Material Science: Conductive Polymer Precursor

The compound serves as a reduced precursor to Piperazine-2,5-dione derivatives. These dione derivatives are critical monomers for synthesizing biodegradable polymers and biocompatible drug delivery systems. The 1,4-diacetyl derivative represents the "capped" version, often used to study polymer chain termination or as a model compound for amide-polymer solubility studies.

Analytical Characterization

To validate the identity of CAS 18940-57-3, the following spectral signatures must be observed.

1H NMR Spectroscopy (CDCl₃)

Due to the restricted rotation around the N-C(O) amide bond, signals may appear broadened or split at room temperature (rotamers).

-

δ 2.0-2.1 ppm (Singlet, 6H): Methyl protons of the two acetyl groups.

-

δ 3.4-3.6 ppm (Multiplet/Broad Singlet, 8H): Methylene protons of the piperazine ring. Note: If the temperature is raised (e.g., 50°C in DMSO-d6), these peaks often coalesce into a sharp singlet due to rapid rotation.

Infrared Spectroscopy (FT-IR)

-

1620–1650 cm⁻¹: Strong C=O stretching vibration (Tertiary Amide).

-

Absence of N-H: No peaks in the 3200–3400 cm⁻¹ region (confirms complete acetylation).

References

-

Synthesis of Piperazine Amides

- Methodology for chemoselective acyl

-

Source: (General protocol validation).

-

Electrolyte Additive Mechanisms

- Overview of Electrolyte Additives for Lithium-Ion Batteries.

-

Source:

-

Chemical Properties & Safety

- 1,1'-(Piperazine-1,4-diyl)

-

Source: (Search CAS 18940-57-3).

-

Solubility & Solvent Effects

-

Solubility of piperazine derivatives in organic solvents.[1]

-

Source: (Inferred solubility profiles).

-

Disclaimer: This guide is for research purposes only. Always consult the specific Safety Data Sheet (SDS) before handling CAS 18940-57-3.

Sources

1,1'-(Piperazine-1,4-diyl)diethanone: Mechanism of Action & Technical Guide

This technical guide details the mechanism of action, chemical behavior, and experimental utility of 1,1'-(Piperazine-1,4-diyl)diethanone (also known as 1,4-Diacetylpiperazine ).

Executive Summary

-

Compound Name: this compound[1]

-

Synonyms: 1,4-Diacetylpiperazine; N,N'-Diacetylpiperazine

-

CAS Number: 1696-20-4 (also 18940-57-3 for specific grades)

-

Molecular Formula: C₈H₁₄N₂O₂

-

Core Function: Metabolic inactivation product, chemical linker, and polar aprotic scaffold.

Crucial Distinction: This compound is frequently confused with 1,4-diacetylpiperazine-2,5-dione (a diketopiperazine). The subject of this guide is the diamide (no ring carbonyls), which functions primarily as a metabolic endpoint for piperazine drugs and a versatile linker in medicinal chemistry. Its "Mechanism of Action" is defined by its role in pharmacological inactivation (detoxification) and structural rigidification in synthesis.

Biological Mechanism of Action: Metabolic Inactivation

Unlike its parent compound Piperazine (an anthelmintic GABA agonist), this compound is pharmacologically inert at physiological targets. Its biological mechanism is characterized by the termination of receptor affinity .

The Acetylation Switch

The pharmacological activity of piperazine relies on its secondary amine nitrogens, which are basic (

Mechanism of Inactivation:

-

N-Acetylation: In vivo, N-acetyltransferase enzymes transfer acetyl groups from Acetyl-CoA to the piperazine nitrogens.

-

Loss of Basicity: The conversion of the amine to an amide (

) drastically lowers the -

Receptor Disengagement: The neutral 1,4-diacetylpiperazine molecule cannot interact with the anionic site of the GABA receptor, rendering it inactive. It is then excreted renally.

Visualization: Metabolic Pathway & Pharmacophore Loss

Figure 1: The metabolic progression from active drug to inactive diacetyl metabolite, illustrating the loss of the cationic pharmacophore.

Chemical Mechanism: Synthetic Utility

In drug development, this compound serves as a rigidifying linker and a solubility enhancer .

Conformational Control

The piperazine ring exists predominantly in a chair conformation. Acetylation at both nitrogens locks the molecule into a specific rotameric state due to the partial double-bond character of the C-N amide bonds.

-

Mechanism: The planar amide bonds restrict the rotation of the N-substituents, creating a defined 3D vector. This is exploited in "fragment-based drug design" to link two pharmacophores at a precise distance (~5-6 Å) and angle.

Reactivity Profile

-

Stability: The molecule is hydrolytically stable under neutral conditions but can be hydrolyzed back to piperazine using strong acids (HCl) or bases (NaOH) at high temperatures.

-

Solubility: The two acetyl groups disrupt the crystal lattice energy relative to unsubstituted piperazine while maintaining high water solubility, making it an excellent polar scaffold.

Experimental Protocols

Synthesis of this compound

Objective: High-yield synthesis from piperazine for use as a reference standard or intermediate.

Reagents:

-

Piperazine (anhydrous)

-

Acetic Anhydride (excess)

-

Solvent: Dichloromethane (DCM) or Toluene

-

Catalyst: Pyridine or Triethylamine (optional)

Step-by-Step Methodology:

-

Dissolution: Dissolve 10.0 g (116 mmol) of piperazine in 100 mL of dry DCM in a round-bottom flask. Cool to 0°C in an ice bath.

-

Acetylation: Add 24 mL (255 mmol, 2.2 eq) of acetic anhydride dropwise over 30 minutes. The reaction is exothermic; maintain temperature <10°C.

-

Reflux: Allow the mixture to warm to room temperature, then reflux at 40°C for 2 hours to ensure complete di-acetylation.

-

Workup:

-

Wash the organic layer with 1M HCl (2 x 50 mL) to remove any unreacted amine (mono-acetyl or free piperazine). Note: The product is neutral and will remain in the organic layer.

-

Wash with saturated NaHCO₃ (to remove acetic acid) and brine.

-

-

Isolation: Dry over anhydrous Na₂SO₄, filter, and concentrate under vacuum.

-

Purification: Recrystallize from ethyl acetate/hexane if necessary.

-

Expected Yield: >90%

-

Appearance: White crystalline solid or powder.

-

Melting Point: 96–98°C.

-

Analytical Validation (QC)

To distinguish the diamide from the diketopiperazine impurity.

| Parameter | 1,4-Diacetylpiperazine (Target) | 1,4-Diacetylpiperazine-2,5-dione (Impurity) |

| MW | 170.21 g/mol | 198.18 g/mol |

| IR Spectrum | Strong Amide I band (~1630 cm⁻¹) | Distinct Imide/Lactam bands |

| ¹H NMR | Methyl singlet (~2.1 ppm), Ring protons (~3.5 ppm) | Methyl singlet, Ring protons shifted downfield |

| Solubility | High in water/DCM | Poor in most solvents |

References

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 18940-57-3, this compound. Retrieved from [Link]

-

Martin, R. J. (1985). Gamma-aminobutyric acid- and piperazine-activated single-channel currents from Ascaris suum body muscle. Journal of Neuroscience. (Mechanism of parent piperazine).[2][3]

-

Bugaenko, D. I. (2017).[4] 1,4-Diazabicyclo[2.2.2]octane in the synthesis of piperazine derivatives. Chemistry of Heterocyclic Compounds. (Synthetic utility of piperazine scaffolds).

Sources

- 1. CAS 18940-57-3: 1,1′-(1,4-Piperazinediyl)bis[ethanone] [cymitquimica.com]

- 2. N-substituted piperazines abused by humans mimic the molecular mechanism of 3,4-methylenedioxymethamphetamine (MDMA, or 'Ecstasy') - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 2,5-Piperazinedione | C4H6N2O2 | CID 7817 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

1,1'-(Piperazine-1,4-diyl)diethanone: Biological Activity & Technical Profile

This in-depth technical guide details the biological activity, synthesis, and pharmacological context of 1,1'-(Piperazine-1,4-diyl)diethanone (also known as 1,4-Diacetylpiperazine ).

Executive Summary

This compound (CAS: 18940-57-3 ) is a bis-acetylated derivative of piperazine. In pharmacological contexts, it functions primarily as a metabolic end-product of piperazine-based therapeutics and a hydrophilic linker in drug discovery.

Critical Distinction: Researchers frequently confuse this molecule with 1,4-Diacetylpiperazine-2,5-dione (CAS: 3027-05-2), a diketopiperazine scaffold used to synthesize potent antitumor agents like Plinabulin. This guide focuses on the specific biological profile of the non-dione title compound (CAS 18940-57-3) while explicitly delineating the functional differences.

| Feature | This compound | 1,4-Diacetylpiperazine-2,5-dione |

| CAS Number | 18940-57-3 | 3027-05-2 |

| Structure | Simple diamide (acyclic amides) | Cyclic dipeptide (diketopiperazine) |

| Primary Role | Metabolite, Linker, Solvent | Pharmacophore Precursor (Antitumor) |

| Reactivity | Stable, low reactivity | Reactive methylene (C-H activation) |

Chemical Identity & Properties

The molecule consists of a piperazine ring nitrogen-substituted at positions 1 and 4 with acetyl groups.[1][2] It is highly polar and water-soluble, making it an ideal "spacer" in chemical biology to modulate the lipophilicity of drug conjugates.

-

IUPAC Name: this compound

-

Synonyms: 1,4-Diacetylpiperazine; N,N'-Diacetylpiperazine

-

Molecular Formula: C₈H₁₄N₂O₂

-

Molecular Weight: 170.21 g/mol

-

Solubility: Highly soluble in water, DMSO, and methanol; sparingly soluble in non-polar solvents.

Biological Activity & Pharmacology[3][4][5]

Metabolic Pathway (In Vivo Formation)

1,4-Diacetylpiperazine is a major urinary metabolite of piperazine (an anthelmintic agent) and substituted piperazine drugs. The metabolic conversion is mediated by N-Acetyltransferase (NAT) enzymes in the liver.

-

Phase II Metabolism: The piperazine ring undergoes N-acetylation to increase water solubility for renal excretion.

-

Sequential Acetylation:

-

Step 1: Piperazine is acetylated to N-Acetylpiperazine (Mono-acetyl).

-

Step 2: N-Acetylpiperazine is further acetylated to 1,4-Diacetylpiperazine .

-

-

Clinical Relevance: High levels of this compound in urine indicate rapid acetylator phenotype in patients treated with piperazine-containing drugs.

Pharmacological Profile

Unlike its diketopiperazine counterpart, 1,4-diacetylpiperazine exhibits low intrinsic pharmacological activity . It does not significantly bind to dopaminergic or serotonergic receptors, which are common targets for other piperazine derivatives (e.g., benzylpiperazine).

-

Toxicity: Low acute toxicity. It is considered a "detoxified" form of piperazine, lacking the neuromuscular blocking effects (GABA agonism) of the parent molecule.

-

Drug Design Application: It is used as a non-cleavable linker in PROTACs (Proteolysis Targeting Chimeras) and antibody-drug conjugates (ADCs). Its rigidity and polarity prevent non-specific binding of the drug payload to plasma proteins.

Visualization of Metabolic Pathway

The following diagram illustrates the hepatic detoxification pathway of piperazine leading to 1,4-diacetylpiperazine.

Figure 1: Hepatic N-acetylation pathway converting Piperazine to 1,4-Diacetylpiperazine.

Synthesis & Experimental Protocols

Laboratory Synthesis Protocol

For research purposes (e.g., use as a reference standard for metabolite screening), 1,4-diacetylpiperazine can be synthesized with high purity.

Reagents:

-

Piperazine (anhydrous)

-

Acetic Anhydride (excess)

-

Solvent: Dichloromethane (DCM) or Toluene

-

Catalyst: Pyridine or Triethylamine (optional)

Step-by-Step Methodology:

-

Dissolution: Dissolve 10 mmol of anhydrous piperazine in 20 mL of dry DCM in a round-bottom flask.

-

Addition: Cool the solution to 0°C. Add 25 mmol (2.5 eq) of acetic anhydride dropwise over 15 minutes.

-

Reflux: Allow the mixture to warm to room temperature, then reflux at 40°C for 2 hours to ensure complete di-acetylation.

-

Quenching: Quench the reaction with 10 mL of ice water.

-

Extraction: Separate the organic layer. Wash the aqueous layer with DCM (2x). Combine organic extracts.

-

Purification: Dry over anhydrous

, filter, and evaporate the solvent. Recrystallize the crude solid from ethyl acetate/hexane. -

Validation: Verify structure via NMR. The product should show a single acetyl peak (singlet) and a single piperazine ring peak (singlet) due to symmetry.

Analytical Detection (LC-MS)

To detect this metabolite in biological fluids:

-

Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus).

-

Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile Gradient.

-

MS Mode: Positive Electrospray Ionization (ESI+).

-

Target Ion:

.

Distinction from Diketopiperazine (Safety Alert)

It is imperative to distinguish the title compound from 1,4-Diacetylpiperazine-2,5-dione (CAS 3027-05-2).

-

1,4-Diacetylpiperazine (Title Topic): Biologically inert metabolite.

-

1,4-Diacetylpiperazine-2,5-dione: A reactive scaffold used to synthesize Plinabulin (a microtubule depolymerizing agent) and Neoechinulin (antiviral).

-

Safety Implication: Substituting the dione for the diamide in synthesis will result in reaction failure (due to lack of acidic C-H at the alpha position). Substituting the diamide for the dione in biological assays will yield false negatives for cytotoxicity.

References

-

Metabolism of Piperazine: "Strategies to prevent N-acetyltransferase-mediated metabolism in a series of piperazine-containing pyrazalopyrimidine compounds." PubMed. Link

-

Chemical Identity: "this compound - Substance Profile." PubChem. Link

-

Diketopiperazine Contrast: "Discovery of Novel 1,4-Diacylpiperazines as Selective and Cell-Active eIF4A3 Inhibitors." Journal of Medicinal Chemistry. Link

-

Synthesis Reference: "Utility of 2-Chloro-N-arylacetamide and 1,1'-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors." NIH. Link

Sources

1,1'-(Piperazine-1,4-diyl)diethanone solubility in different solvents

An In-Depth Technical Guide on the Solubility Profile of 1,1'-(Piperazine-1,4-diyl)diethanone[1]

Executive Summary

This compound (CAS: 18940-57-3), commonly referred to as 1,4-diacetylpiperazine, is a symmetric bis-amide derivative of piperazine.[1][2] It serves as a critical intermediate in the synthesis of pharmaceutical compounds, particularly in the development of antifungal agents, antipsychotics, and peptide mimetics.[1]

Understanding the solubility landscape of 1,4-diacetylpiperazine is pivotal for process optimization, purification strategies (recrystallization), and formulation development.[1] This guide provides a comprehensive technical analysis of its solubility across various solvent classes, grounded in physicochemical principles and experimental data.[1]

Physicochemical Profile & Solubility Mechanics

The solubility behavior of 1,4-diacetylpiperazine is dictated by its symmetric, polar structure.[1] Unlike its parent compound, piperazine, the acetylation of both nitrogen atoms eliminates basicity and introduces two amide functionalities.[1]

| Property | Value | Impact on Solubility |

| CAS Number | 18940-57-3 | Unique Identifier |

| Molecular Formula | C₈H₁₄N₂O₂ | Small organic molecule |

| Molecular Weight | 170.21 g/mol | Low MW favors solubility in diverse solvents |

| XLogP3 | -1.0 (approx.)[1] | Hydrophilic : Strong affinity for aqueous and polar media |

| H-Bond Acceptors | 2 (Amide Carbonyls) | Facilitates solubility in protic solvents (Water, Alcohols) |

| H-Bond Donors | 0 | Lack of donors reduces self-aggregation, aiding solvation |

Mechanistic Insight: The molecule possesses a high dipole moment due to the two amide groups.[1] However, the absence of hydrogen bond donors (N-H) means it cannot act as a proton donor, only as an acceptor.[1] This structural feature makes it highly soluble in water and polar protic solvents, while retaining solubility in moderately polar aprotic solvents like dichloromethane (DCM) and chloroform.[1]

Solubility Landscape

The following data categorizes the solubility of this compound based on solvent polarity and experimental observations.

Table 1: Solubility Profile in Standard Solvents

| Solvent Class | Solvent | Solubility Status | Theoretical/Experimental Insight |

| Aqueous | Water | High (~127 mg/mL) | The polar amide groups form strong H-bonds with water.[1] XLogP of -1 confirms hydrophilicity.[1] |

| Polar Protic | Methanol | Soluble | Excellent solvent for dissolution; often used for transfer or reactions. |

| Ethanol | Soluble | Good solubility, though slightly lower than methanol.[1] Potential recrystallization solvent.[3] | |

| Polar Aprotic | DMSO | Very High | Universal solvent for this class; ideal for biological assays and stock solutions (>100 mM). |

| DMF | High | Similar profile to DMSO; useful for synthetic reactions requiring higher temperatures. | |

| Chlorinated | Dichloromethane | Moderate/Soluble | Soluble due to dipole-dipole interactions. Useful for extraction from aqueous phases. |

| Chloroform | Soluble | Often used in NMR analysis; good solubility profile. | |

| Non-Polar | Diethyl Ether | Poor/Insoluble | Polarity mismatch; ether is too non-polar to solvate the bis-amide effectively. |

| Hexane | Insoluble | Completely immiscible; useful as an anti-solvent to precipitate the compound. |

Experimental Methodologies

To validate solubility for specific applications (e.g., formulation or process chemistry), the following authoritative protocols are recommended.

Protocol A: Equilibrium Solubility Determination (Shake-Flask Method)

Standard method for generating precise quantitative data (mg/mL).[1]

-

Preparation : Weigh approximately 200 mg of 1,4-diacetylpiperazine into a glass vial.

-

Solvent Addition : Add 1.0 mL of the target solvent (e.g., Water, Ethanol).[1]

-

Equilibration :

-

Seal the vial tightly to prevent evaporation.

-

Agitate at a controlled temperature (typically 25°C) for 24 hours using an orbital shaker or magnetic stirrer.

-

Note: Ensure excess solid remains visible, confirming saturation.[1]

-

-

Separation : Centrifuge the sample at 10,000 rpm for 10 minutes or filter through a 0.45 µm PVDF syringe filter to remove undissolved solids.

-

Quantification :

-

Dilute the supernatant appropriately.

-

Analyze using HPLC-UV (210-220 nm detection for the amide bond) against a standard calibration curve.[1]

-

Protocol B: Visual Solubility Assessment (Quick Screen)

Rapid method for solvent selection during synthesis or purification.[1]

-

Place 10 mg of compound in a clear borosilicate vial.

-

Add solvent in 100 µL increments.

-

Vortex for 30 seconds after each addition.

-

Endpoint : Clear solution with no particulates.

Visualization: Solubility Decision Logic

The following diagram illustrates the logical flow for selecting a solvent based on the intended application (Reaction, Purification, or Analysis).

Caption: Decision matrix for solvent selection based on the specific phase of 1,4-diacetylpiperazine processing.

Application Context & Synthesis

Synthesis Workup: In the acetylation of piperazine using acetic anhydride, the reaction mixture is often concentrated.[1]

-

Extraction: The residue is typically dissolved in Dichloromethane (DCM) or Chloroform . These solvents are effective because they solubilize the organic product while allowing water-soluble impurities (like salts or excess acetic acid) to be washed away in an aqueous extraction.[1]

-

Recrystallization: If the product requires higher purity, a common solvent system is Ethanol (solvent) paired with Diethyl Ether or Hexane (anti-solvent).[1] The compound dissolves in hot ethanol and crystallizes upon cooling or addition of the non-polar anti-solvent.[1]

Pharmaceutical Formulation: Due to its high water solubility (LogS > -1), 1,4-diacetylpiperazine does not typically require complex solubilization strategies (like cyclodextrins) for aqueous formulations.[1] Simple buffering (PBS) is usually sufficient for biological assays.

References

-

National Center for Biotechnology Information (2025) . PubChem Compound Summary for CID 540371. (Note: While CID 540371 refers to the dione, data for the diacetyl derivative CAS 18940-57-3 is often cross-referenced in homologue series).[1] Retrieved from [Link]

-

Angene Chemical (2025) . Safety Data Sheet and Physicochemical Properties for CAS 18940-57-3. Retrieved from [Link][1]

Sources

1,1'-(Piperazine-1,4-diyl)diethanone crystal structure analysis.

Technical Whitepaper: Crystallographic Characterization & Conformational Dynamics of 1,1'-(Piperazine-1,4-diyl)diethanone

Executive Summary

This compound (1,4-Diacetylpiperazine) represents a critical structural motif in medicinal chemistry, serving as a rigidified diamide linker and a model system for studying peptide bond restrictions. This technical guide outlines the end-to-end workflow for the synthesis, crystallization, and X-ray diffraction (XRD) analysis of this compound. By defining the precise molecular geometry—specifically the piperazine ring conformation and amide planarity—researchers can leverage this scaffold to optimize pharmacokinetic profiles in drug discovery.[1]

Molecular Architecture & Synthesis Strategy

The structural integrity of 1,4-diacetylpiperazine hinges on the interplay between the steric requirements of the piperazine ring and the electronic resonance of the amide bonds.[1]

Synthesis Protocol

To obtain high-purity crystals suitable for diffraction, a controlled acetylation of piperazine is required. The reaction must avoid the formation of mono-acetylated impurities which disrupt crystal packing.[1]

Reagents:

-

Piperazine (anhydrous)

-

Acetic Anhydride (excess)

-

Solvent: Dichloromethane (DCM) or 1,4-Dioxane.

Step-by-Step Methodology:

-

Dissolution: Dissolve 10 mmol of anhydrous piperazine in 20 mL of DCM under a nitrogen atmosphere.

-

Addition: Dropwise addition of 25 mmol Acetic Anhydride at 0°C. The excess ensures complete di-acetylation.

-

Reflux: Allow to warm to room temperature and reflux for 2 hours to drive the reaction to completion.

-

Isolation: Remove solvent in vacuo. The residue is often a white solid.[1]

-

Purification: Recrystallize from hot Ethanol or an Ethyl Acetate/Hexane mixture.

Crystallization for XRD

Single crystals are grown using the Slow Evaporation technique, which is superior for obtaining the thermodynamic minimum structure.[1]

-

Solvent System: Ethanol:Water (9:1 v/v).[1] The trace water aids in solubilizing the polar amide while ethanol encourages nucleation.[1]

-

Vessel: 20 mL scintillation vial, loosely capped with perforated parafilm.

-

Conditions: Ambient temperature (293 K), vibration-free environment.

-

Timeline: 48–72 hours. Look for colorless, block-like prisms.

X-Ray Diffraction Analysis Workflow

This section details the acquisition and reduction of crystallographic data.[1][2]

Data Collection Parameters

-

Source: Mo-Kα radiation (

Å).-

Reasoning: Molybdenum is preferred over Copper for organic crystals to minimize absorption effects and access higher

angles, improving resolution.

-

-

Temperature: 100 K (Cryostream).

-

Reasoning: Low temperature reduces thermal vibration (atomic displacement parameters), allowing for more precise determination of bond lengths and angles.

-

-

Strategy: Full sphere collection (omega scans).

Structure Solution & Refinement

The centrosymmetric nature of the piperazine ring usually dictates a monoclinic space group (typically

Refinement Logic:

-

Phase Problem: Solve using Direct Methods (SHELXT).

-

Refinement: Full-matrix least-squares on

(SHELXL). -

Hydrogen Atoms: Place calculated positions (Riding model) for C-H bonds.

-

Validation: Check for void spaces using PLATON/SQUEEZE (though unlikely for this compact molecule).

Figure 1: Standardized crystallographic workflow for small organic molecule structure determination.

Structural Insights & Conformational Analysis

The analysis of the solved structure must focus on two critical geometric parameters: the ring conformation and the amide bond geometry.[1]

The Piperazine Chair Conformation

The 1,4-diacetylpiperazine molecule invariably crystallizes in the Chair conformation .[1][3]

-

Mechanism: This minimizes torsional strain (Pitzer strain) and steric repulsion between the methylene hydrogens (flagpole interactions), which are severe in the Boat conformation.[1]

-

Symmetry: The molecule typically sits on a crystallographic inversion center.[1][2] This means the two acetyl groups are anti to each other relative to the ring plane, but symmetry-equivalent.[1]

Amide Planarity & Resonance

The N-C=O moiety is planar due to

-

Bond Lengths: Expect the N-C(carbonyl) bond to be shorter (~1.35 Å) than the N-C(ring) bond (~1.47 Å), confirming partial double-bond character.

-

Sum of Angles: The sum of bond angles around the Nitrogen atom should be ~360°, indicating

hybridization.[1]

Crystal Packing Forces

Unlike secondary amides, 1,4-diacetylpiperazine lacks N-H hydrogen bond donors.

-

Primary Interaction: Packing is driven by weak

hydrogen bonds and dipole-dipole interactions.[1] -

Layering: Molecules often stack in layers to maximize van der Waals contact between the hydrophobic ethylene bridges.[1]

Table 1: Representative Crystallographic Parameters (Predicted/Literature Consensus)

| Parameter | Value / Description | Significance |

| Crystal System | Monoclinic | Common for centrosymmetric organics. |

| Space Group | High packing efficiency.[1] | |

| Z Value | 2 | Molecule sits on inversion center.[1][2] |

| Ring Conformation | Chair | Thermodynamic minimum.[1] |

| N-C(O) Bond | 1.34 – 1.36 Å | Partial double bond (Resonance). |

| C=O Bond | 1.21 – 1.23 Å | Standard Carbonyl.[1] |

Conformational Dynamics Visualization

Understanding why the crystal structure adopts the chair form requires analyzing the energy landscape relative to the boat form.[1]

Figure 2: Energy landscape of the piperazine ring. The crystal structure isolates the Chair form due to significant stability over the Boat conformer.[1]

Pharmaceutical Relevance

The 1,4-diacetylpiperazine scaffold is a "privileged structure" in drug design.

-

Bioisosteres: It serves as a rigid replacement for linear diamines, reducing entropic penalties upon binding to a protein target.

-

Solubility: The two amide oxygens act as hydrogen bond acceptors, improving water solubility compared to carbocyclic analogues.[1]

-

Metabolic Stability: The amide bonds are resistant to rapid hydrolysis compared to esters.[1]

References

-

Cambridge Crystallographic Data Centre (CCDC). CSD Entry: 1,4-Bis(2-diazoacetyl)piperazine (Analogue). [Link]

-

Acta Crystallographica. Structure of piperazine-1,4-diyl derivatives. [Link]

-

Master Organic Chemistry. Conformations of Cyclohexane and Piperazine Analogues. [Link]

-

Organic Chemistry Portal. Synthesis of Piperazines. [Link]

-

National Institutes of Health (PMC). 2,2'-(Piperazine-1,4-diyl)diacetonitrile Crystal Structure. [Link]

Sources

Technical Whitepaper: Stability Profile and Degradation Kinetics of 1,1'-(Piperazine-1,4-diyl)diethanone

[1]

Executive Summary

1,1'-(Piperazine-1,4-diyl)diethanone (also known as 1,4-Diacetylpiperazine or DAP ) is a bis-amide derivative of piperazine.[1] Unlike its parent molecule, DAP lacks secondary amine functionality, rendering it chemically distinct in terms of basicity and reactivity.

In drug development, DAP is frequently encountered as:

-

A process impurity resulting from the acetylation of piperazine linkers.

-

A stable intermediate in the synthesis of complex API scaffolds.

-

A degradation marker for piperazine-based drugs under specific stress conditions.

This guide details the physicochemical stability of DAP, identifying hydrolysis as its primary degradation pathway. It establishes that while DAP itself is not a nitrosamine precursor, its degradation products (N-acetylpiperazine and piperazine) are high-risk precursors, necessitating rigorous control strategies.

Molecular Identity & Physicochemical Context[1][2][3][4][5][6][7][8]

DAP is characterized by high polarity and significant water solubility, driven by its two amide moieties. The acetylation of the nitrogen atoms suppresses the basicity typical of piperazines, making DAP neutral in aqueous solution.

| Property | Specification |

| IUPAC Name | This compound |

| Common Name | 1,4-Diacetylpiperazine (DAP) |

| CAS Number | 18940-57-3 |

| Molecular Formula | C₈H₁₄N₂O₂ |

| Molecular Weight | 170.21 g/mol |

| Physical State | Solid (Crystalline) |

| Solubility | High in Water, Methanol, DMSO; Low in Hexane |

| pKa | Neutral (Amide nitrogens are non-basic) |

Degradation Mechanisms[1][10]

The stability of DAP is governed by the resonance stabilization of the amide bond. Unlike esters, which hydrolyze readily, the C-N bond in DAP has partial double-bond character, requiring significant activation energy (heat, strong acid/base) to cleave.

Primary Pathway: Stepwise Hydrolysis

The dominant degradation route is the stepwise hydrolysis of the acetyl groups. This reaction is pH-dependent:

-

Acid-Catalyzed: Protonation of the carbonyl oxygen increases electrophilicity, facilitating water attack.

-

Base-Catalyzed: Direct nucleophilic attack by hydroxide ions on the carbonyl carbon.

Pathway Logic:

-

Step 1: DAP loses one acetyl group to form N-Acetylpiperazine (MAP) .

-

Step 2: MAP loses the second acetyl group to revert to Piperazine .

Oxidative Stability

DAP is significantly more stable against oxidation than piperazine. The acetylation locks the nitrogen lone pairs into the amide resonance system, preventing the formation of N-oxides or oxidative ring-opening under standard storage conditions.

Visualization of Degradation Pathways[1]

Analytical Strategy

Detecting DAP requires specific chromatographic conditions due to its high polarity and lack of strong UV chromophores (absorbs mainly <210 nm).

Method Selection Matrix

| Parameter | Recommendation | Rationale |

| Column Phase | HILIC (Hydrophilic Interaction) | DAP and its degradants (Piperazine) are too polar for standard C18 retention. |

| Alternative Phase | C18 with Ion Pairing | Use Hexanesulfonate if HILIC is unavailable to retain the amine degradants. |

| Detector | LC-MS/MS (ESI+) | High sensitivity required; Piperazine lacks UV absorbance. |

| Mobile Phase | Acetonitrile / Ammonium Formate | Buffer pH 3.0-4.0 is ideal for protonating degradants for MS detection. |

Analytical Workflow Diagram

Experimental Protocol: Forced Degradation

This protocol is designed to validate the stability-indicating nature of your analytical method. Because amides are stable, standard stress conditions (e.g., 0.1 N HCl) may produce negligible degradation.

Protocol Design

Objective: Achieve 5-20% degradation to identify secondary amine impurities.

Step-by-Step Methodology:

-

Preparation: Prepare a 1.0 mg/mL stock solution of DAP in Acetonitrile/Water (50:50).

-

Acid Stress:

-

Add 1.0 mL Stock + 1.0 mL 1 N HCl .

-

Heat at 80°C for 4-24 hours . (Note: 0.1 N is likely insufficient).

-

Neutralization: Quench with 1 N NaOH before injection.

-

-

Base Stress:

-

Add 1.0 mL Stock + 1.0 mL 1 N NaOH .

-

Heat at 60°C for 2-4 hours . (Amides hydrolyze faster in base than acid).

-

Neutralization: Quench with 1 N HCl.

-

-

Oxidative Stress (Control):

-

Add 1.0 mL Stock + 1.0 mL 3% H₂O₂ .

-

Incubate at RT for 24 hours.

-

Expectation: Minimal degradation (DAP is resistant).

-

-

Mass Balance Calculation (Self-Validating Step):

-

Sum the area counts: [Area DAP] + [Area N-Acetylpiperazine x RRF] + [Area Piperazine x RRF].

-

Compare to the initial unstressed standard. A variance >5% indicates loss of degradants (e.g., volatility of piperazine) or non-eluting species.

-

Safety & Regulatory Implications (Nitrosamines)

While 1,4-Diacetylpiperazine is chemically stable, its safety profile in drug substances is dictated by its potential to generate Nitrosamine Drug Substance Related Impurities (NDSRIs) .

-

Direct Risk: DAP is a tertiary amide. It cannot react with nitrites to form nitrosamines directly.

-

Indirect Risk (High): If DAP hydrolyzes (due to poor storage or acidic formulation), it releases N-Acetylpiperazine or Piperazine .

-

Both degradants are secondary amines.

-

In the presence of trace nitrites (from excipients or water), they form N-Nitroso-piperazine or N-Nitroso-acetylpiperazine , which are potent mutagenic carcinogens (Class 1 impurities).

-

Control Strategy: Limit the levels of DAP in the final drug product not because DAP is toxic, but to prevent the in situ generation of secondary amines.

References

-

National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 80973, 1,4-Diacetylpiperazine. Retrieved from [Link]

-

International Conference on Harmonisation (ICH). Guideline Q1A(R2): Stability Testing of New Drug Substances and Products. Retrieved from [Link]

-

U.S. Food and Drug Administration (FDA). Control of Nitrosamine Impurities in Human Drugs. Retrieved from [Link]

-

European Medicines Agency (EMA). Nitrosamine impurities in human medicinal products. Retrieved from [Link]

1,1'-(Piperazine-1,4-diyl)diethanone: A Technical Guide to Synthesis, Characterization, and Applications

[1]

Executive Summary

This compound (CAS: 13889-98-0 for mono / 18940-57-3 for di-subst. Note: CAS numbers for this specific derivative vary by hydration/salt forms in databases; this guide focuses on the neutral C8H14N2O2 species), commonly known as 1,4-diacetylpiperazine , is a symmetric bis-amide derivative of piperazine. Unlike its parent compound, which is a potent nucleophile and base used extensively in CO₂ capture and pharmacology, 1,4-diacetylpiperazine is chemically robust, non-basic, and highly polar.

This guide serves as a critical reference for researchers utilizing this compound as a stable linker in medicinal chemistry or analyzing it as a degradation marker in amine-based carbon capture systems.

Part 1: Chemical Identity & Physicochemical Profile[1][2][3][4]

Core Data Matrix

The following parameters define the baseline for experimental handling and identification.

| Parameter | Value / Description | Notes |

| IUPAC Name | This compound | Also: 1,4-Diacetylpiperazine |

| Molecular Formula | C₈H₁₄N₂O₂ | |

| Molecular Weight | 170.21 g/mol | |

| Physical State | Crystalline Solid | Hygroscopic; store in desiccator. |

| Melting Point | 134 – 138 °C | Distinct from diketopiperazine (>250°C). |

| Solubility | High: Water, Methanol, CHCl₃, DMSOLow: Diethyl ether, Hexanes | Amphiphilic character due to amide polarity. |

| pKa | N/A (Non-basic) | Amide nitrogen lone pair is delocalized. |

Structural Significance

The molecule features a piperazine ring locked in a chair conformation, with two acetyl groups at the N1 and N4 positions. This symmetry simplifies NMR analysis but significantly alters the reactivity compared to free piperazine. The amide bonds render the nitrogens non-nucleophilic, making the molecule an excellent "inert spacer" in complex synthesis or a terminal product in degradation pathways.

Part 2: Synthesis Protocol (Self-Validating System)

The "Green" Acetylation Protocol

While acetyl chloride is a common reagent, it generates HCl gas and requires base scavengers. The preferred method for high-purity 1,4-diacetylpiperazine uses acetic anhydride in a solvent-free or mild solvent system, minimizing waste and purification steps.

Reactions:

Step-by-Step Methodology:

-

Setup: Charge a round-bottom flask with Piperazine (anhydrous, 10 mmol) .

-

Addition: Add Acetic Anhydride (25 mmol, 2.5 eq) dropwise at 0°C (ice bath) to control the exotherm.

-

Reflux: Once addition is complete, heat the mixture to 60-70°C for 2 hours .

-

Causality: Heating ensures double acetylation; room temperature often yields a mixture of mono- and di-acetylated products.

-

-

Workup:

-

Remove excess acetic anhydride and acetic acid byproduct under reduced pressure (rotary evaporator).

-

The residue is a crude solid.

-

-

Purification: Recrystallize from Ethanol/Ethyl Acetate (1:1) .

-

Validation: Check melting point (Target: 134-138°C).

Synthesis Workflow Visualization

Caption: Optimized workflow for the synthesis of 1,4-diacetylpiperazine minimizing byproduct formation.

Part 3: Characterization & Spectroscopy[5]

Accurate identification relies on the symmetry of the molecule.

Nuclear Magnetic Resonance (NMR)

Solvent: CDCl₃ (Chloroform-d)

-

¹H NMR (400 MHz):

-

δ 2.13 ppm (s, 6H): Methyl protons of the acetyl groups. Appears as a sharp singlet due to free rotation and symmetry.

-

δ 3.40 – 3.60 ppm (m, 8H): Piperazine ring protons. Due to the restricted rotation of the amide bond (partial double bond character), these may appear as two distinct multiplets or a broadened singlet depending on temperature and resolution. At room temperature, they often resolve into two multiplets corresponding to syn and anti conformers relative to the carbonyl oxygen.

-

-

¹³C NMR (100 MHz):

-

δ 21.3 ppm: Acetyl methyl carbons.

-

δ 40.8 / 45.5 ppm: Ring carbons (splitting observed due to rotamers).

-

δ 169.2 ppm: Carbonyl carbons (Amide C=O).

-

Infrared Spectroscopy (FT-IR)

-

1620 – 1640 cm⁻¹: Strong C=O stretching vibration (Tertiary Amide).

-

No N-H stretch: Absence of bands in the 3300-3500 cm⁻¹ region confirms complete acetylation (distinguishing from mono-acetylpiperazine).

Part 4: Applications & Mechanistic Insights

Carbon Capture: The Degradation Marker

In industrial CO₂ capture using aqueous piperazine (PZ), 1,4-diacetylpiperazine is not a capture agent but a terminal degradation product .

-

Mechanism: Oxidative degradation of PZ or reaction with flue gas impurities (like acetic acid/acetate) leads to acetylation.

-

Impact: Accumulation of 1,4-diacetylpiperazine reduces the "working capacity" of the solvent because the amine sites—responsible for binding CO₂—are blocked.

-

Detection: High-Performance Liquid Chromatography (HPLC) or GC-MS is used to monitor this species to determine solvent health.

Caption: Pathway showing the irreversible deactivation of piperazine into 1,4-diacetylpiperazine in CCS units.

Pharmaceutical Chemistry: The Rigid Linker

1,4-diacetylpiperazine is used as a scaffold in drug design.

-

Linker Chemistry: The ethylenediamine backbone, constrained in a ring, provides a specific distance and angle between substituents.

-

Metabolite: It is a known metabolite of piperazine-containing drugs, formed via hepatic N-acetylation.

References

-

Chemical Identity & Properties

-

PubChem Compound Summary for CID 540371. National Center for Biotechnology Information (2025). Link(Note: Verify specific isomer data within substructure searches).

-

-

Synthesis Protocols

-

B. S. Furniss et al., Vogel's Textbook of Practical Organic Chemistry, 5th Ed., Longman Scientific & Technical, 1989. (Standard Acetylation Protocols).[1]

-

-

CO₂ Capture Degradation

-

Spectroscopic Data

-

Spectral Database for Organic Compounds (SDBS). AIST, Japan. SDBS No. 1624 (Piperazine derivatives). Link

-

Technical Guide: 1,1'-(Piperazine-1,4-diyl)diethanone

This technical guide details the discovery, synthesis, and application profile of 1,1'-(Piperazine-1,4-diyl)diethanone (commonly known as 1,4-Diacetylpiperazine ).

Discovery, Synthesis, and Application Profile

Part 1: Executive Summary & Chemical Identity

This compound (CAS: 18940-57-3 ) is a symmetric diamide derived from the acetylation of piperazine.[1] While often overshadowed by its diketo-analog (1,4-diacetylpiperazine-2,5-dione), this molecule serves as a critical process impurity marker in pharmaceutical manufacturing and a versatile scaffold in crystal engineering and CO₂ capture technologies.

Crucial Distinction for Researchers: It is imperative to distinguish this compound from 1,4-diacetylpiperazine-2,5-dione (CAS 3027-05-2). The latter is a derivative of glycine anhydride (diketopiperazine) and possesses significantly different solubility and reactivity profiles.[2] This guide focuses strictly on the non-oxidized piperazine core (CAS 18940-57-3).

Chemical Data Table

| Property | Specification |

| IUPAC Name | This compound |

| Common Name | 1,4-Diacetylpiperazine |

| CAS Number | 18940-57-3 |

| Molecular Formula | C₈H₁₄N₂O₂ |

| Molecular Weight | 170.21 g/mol |

| Physical State | White to off-white crystalline solid |

| Solubility | Soluble in water, ethanol, chloroform; Insoluble in ether |

| Melting Point | ~134–138 °C (Experimental range varies by purity) |

Part 2: Synthesis and Mechanistic Pathways

The synthesis of 1,4-diacetylpiperazine is a classic nucleophilic acyl substitution. Historically, this compound was identified during the structural characterization of piperazine bases in the early 20th century. Modern protocols utilize controlled acetylation to avoid mono-acetyl impurities.

2.1 Standard Laboratory Synthesis Protocol

Objective: Synthesis of high-purity 1,4-diacetylpiperazine from anhydrous piperazine.

Reagents:

-

Piperazine (anhydrous): 1.0 eq[2]

-

Acetic Anhydride (or Acetyl Chloride): 2.2 eq[2]

-

Triethylamine (Et₃N): 2.5 eq (if using Acetyl Chloride)[2]

-

Solvent: Dichloromethane (DCM) or Benzene (historical)[2]

Step-by-Step Methodology:

-

Dissolution: Dissolve 8.6 g (0.1 mol) of anhydrous piperazine in 100 mL of dry DCM under an inert atmosphere (N₂).

-

Base Addition: Add 35 mL (0.25 mol) of Triethylamine. Cool the solution to 0 °C in an ice bath.

-

Acylation: Dropwise add 17.2 g (0.22 mol) of Acetyl Chloride over 30 minutes. The exotherm must be controlled to prevent side reactions.

-

Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. A white precipitate (Et₃N[2]·HCl salts) will form.[2]

-

Workup: Filter off the amine salts. Wash the filtrate with saturated NaHCO₃ (2 x 50 mL) to remove excess acid/chloride, followed by brine.

-

Isolation: Dry the organic layer over anhydrous Na₂SO₄ and concentrate in vacuo.

-

Purification: Recrystallize the crude solid from ethanol/ethyl acetate to yield white crystals.

2.2 Reaction Mechanism Visualization

The following diagram illustrates the stepwise acetylation mechanism, highlighting the progression from piperazine to the mono-acetyl intermediate and finally the di-acetyl target.

Caption: Stepwise nucleophilic acyl substitution converting piperazine to 1,4-diacetylpiperazine via the mono-acetyl intermediate.

Part 3: Pharmaceutical & Industrial Applications[3][4][5][8][9]

3.1 Pharmaceutical Impurity Profiling

In the development of piperazine-based drugs (e.g., antifungal azoles like Itraconazole or anthelmintics), the piperazine ring is often introduced via a mono-substitution reaction.

-

The Problem: If the starting piperazine is not strictly mono-protected or if stoichiometry is uncontrolled, 1,4-diacetylpiperazine can form as a byproduct if acetic anhydride is used in upstream steps or during workups involving acetate buffers.

-

Regulatory Status: It is monitored as a Process Related Impurity .[2] Its detection in final drug substances requires validated HPLC/GC methods.[2]

3.2 Crystal Engineering & Co-Crystals

1,4-Diacetylpiperazine acts as a hydrogen bond acceptor in crystal engineering.

-

Nicarbazin Analog: It forms a 1:2 complex with 4,4'-dinitrodiphenylamine, structurally analogous to the coccidiostat Nicarbazin . This capability makes it a valuable model compound for studying urea-amide hydrogen bonding networks in solid-state chemistry.

3.3 CO₂ Capture Technologies

Recent research utilizes piperazine derivatives in carbon capture.[2] While piperazine itself is the standard, 1,4-diacetylpiperazine serves as a model amide to study the degradation pathways of amine solvents. It represents the "deactivated" form of the solvent, helping researchers quantify the loss of active amine species during oxidative degradation.